molecular formula C10H13NO3 B1274640 5-(Morpholinomethyl)-2-furaldehyde CAS No. 392659-97-1

5-(Morpholinomethyl)-2-furaldehyde

Cat. No. B1274640
M. Wt: 195.21 g/mol
InChI Key: ZQILSGYYJOBENS-UHFFFAOYSA-N
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Description

5-(Morpholinomethyl)-2-furaldehyde is a compound that combines a morpholine ring, a versatile moiety in medicinal chemistry, with a furan aldehyde group. The morpholine ring is known for its presence in various biologically active compounds and pharmaceuticals, while the furan aldehyde group is a common structural motif in natural products and synthetic intermediates.

Synthesis Analysis

The synthesis of morpholine derivatives, including those similar to 5-(Morpholinomethyl)-2-furaldehyde, has been explored in several studies. One approach to synthesizing trans-2,5-disubstituted morpholine derivatives involves the reaction of enantiopure epoxides with amino alcohols, addressing the challenge of regioselective hydroxyl activation and ring closure for amino alcohol-derived alkyl substituents of different steric demands . Another efficient synthesis method for morpholin-2-one derivatives utilizes glycolaldehyde dimer in a Ugi multicomponent reaction, which could potentially be adapted for the synthesis of 5-(Morpholinomethyl)-2-furaldehyde . Additionally, the enantioselective chemoenzymatic synthesis of cis- and trans-2,5-disubstituted morpholines has been reported, providing a versatile route to enantiomerically pure morpholine derivatives .

Molecular Structure Analysis

The molecular structure of 5-(Morpholinomethyl)-2-furaldehyde would consist of a morpholine ring attached to a furan ring via a methylene bridge. The furan ring would bear an aldehyde functional group at the 2-position. The stereochemistry of the morpholine ring, particularly the relative positions of substituents at the 2 and 5 positions, can significantly influence the compound's properties and reactivity.

Chemical Reactions Analysis

The reactivity of 5-(Morpholinomethyl)-2-furaldehyde would likely be dominated by the aldehyde group, which can undergo various chemical reactions such as nucleophilic addition or condensation. The morpholine ring could also participate in reactions, especially if functionalized with reactive substituents. The synthesis of natural furan compounds, such as 5-{[(4-hydroxybenzyl)oxy]methyl}-2-furaldehyde, involves etherification reactions of furan precursors, suggesting that similar strategies could be applied to 5-(Morpholinomethyl)-2-furaldehyde .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(Morpholinomethyl)-2-furaldehyde would be influenced by both the morpholine and furan components of the molecule. The morpholine ring is known for its basicity and ability to form hydrogen bonds, which could affect the compound's solubility and boiling point. The furan ring, with its electron-rich oxygen atom and conjugated system, could contribute to the compound's UV absorption characteristics. The aldehyde group would be expected to be reactive, particularly towards nucleophiles, and could facilitate the formation of derivatives through condensation reactions. The synthesis of 5-substituted-2-furaldehydes has been achieved using organozinc routes, indicating that such methods could be relevant for modifying the furan moiety of 5-(Morpholinomethyl)-2-furaldehyde .

Scientific Research Applications

1. Inhibition of Human Legumain and Cholinesterase Enzymes

  • Application : Morpholine-containing compounds have been synthesized and evaluated for their potential inhibitory activity against human legumain and cholinesterase enzymes .
  • Methods : The compounds were synthesized through a two-step process involving a Mannich reaction followed by Michael addition reaction under mild conditions . The chemical structures of the synthesized compounds were assessed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (ESI-HRMS) .
  • Results : The molecular docking study suggests that all compounds interact with the three enzymes with moderate to high affinity . Derivative 14, among the list (11–24), exerted the best binding affinity towards the three enzymes, compared to the corresponding reference products .

2. Anticancer Therapeutic Potential

  • Application : Benzofuran scaffolds, which can be derived from morpholine-containing compounds, have shown extraordinary inhibitory potency against a panel of human cancer cell lines .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : Many of the described benzofurans are promising candidates for development as anticancer agents based on their outstanding inhibitory potency against a panel of human cancer cells compared with reference anticancer drugs .

3. Antimicrobial and Anti-inflammatory Effects

  • Application : Natural products containing the morpholine moiety, such as Chelonin A, have exhibited remarkable antimicrobial and anti-inflammatory therapeutic effects .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : Chelonin A has shown significant antimicrobial and anti-inflammatory effects .

4. Corrosion Inhibitors and Surface-Active Agents

  • Application : Synthetic morpholine derivatives have found widespread use in industrial applications as corrosion inhibitors and surface-active agents .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : Morpholine derivatives have been effective in inhibiting corrosion and acting as surface-active agents in various industrial applications .

5. Drug Delivery

  • Application : Functionalized silica nanoparticles, which can be derived from morpholine-containing compounds, have been used in drug delivery systems .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : These nanoparticles have shown promising results in delivering drugs to targeted areas in the body .

6. Advanced Catalysis

  • Application : Morpholine-containing compounds have been used in advanced catalysis processes .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : These compounds have shown effectiveness in catalyzing various chemical reactions .

Safety And Hazards

According to the safety data sheet, 5-(Morpholinomethyl)-2-furaldehyde can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

5-(morpholin-4-ylmethyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c12-8-10-2-1-9(14-10)7-11-3-5-13-6-4-11/h1-2,8H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQILSGYYJOBENS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390246
Record name 5-[(Morpholin-4-yl)methyl]furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Morpholinomethyl)-2-furaldehyde

CAS RN

392659-97-1
Record name 5-(4-Morpholinylmethyl)-2-furancarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=392659-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(Morpholin-4-yl)methyl]furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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